molecular formula C17H15N3O3S B2838581 (E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1356810-28-0

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide

货号: B2838581
CAS 编号: 1356810-28-0
分子量: 341.39
InChI 键: WWGZXDCBOULWPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of hydrazides to form the oxadiazole core, followed by sulfonation and coupling reactions. For example:

  • Step 1 : Cyclization of substituted hydrazides under reflux with dehydrating agents (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .
  • Step 2 : Sulfonation using methylsulfonyl chloride or analogous reagents to introduce the sulfonamide group .
  • Step 3 : Coupling with phenylethenesulfonamide derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
    • Optimization : Reaction temperature, solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., Pd catalysts for coupling) critically influence yield. Purity is enhanced via column chromatography and recrystallization .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL software ( ) is used for single-crystal refinement to resolve stereochemistry, particularly the (E)-configuration of the ethenesulfonamide moiety .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as discrepancies in binding affinity or reaction mechanisms?

  • Approach :

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase or carbonic anhydrase II). For instance, derivative analogs of this compound showed hydrogen bonding with Tyr337 and π-π stacking in AChE active sites .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between (E)- and (Z)-isomers .
    • Case Study : In silico docking of sulfonamide derivatives with hCA II (PDB: 5NY3) revealed steric clashes in low-affinity analogs, guiding synthetic modifications .

Q. What strategies address low reproducibility in biological activity assays for this compound?

  • Troubleshooting :

  • Purity Verification : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, as impurities in the oxadiazole ring can skew IC₅₀ values .
  • Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 for cancer cell lines) and enzyme concentrations (e.g., 0.1 µg/mL for AChE inhibition) to minimize variability .

Q. How does the stereochemistry ((E)- vs. (Z)-configuration) impact biological activity, and what methods validate this?

  • Experimental Design :

  • Stereochemical Analysis : X-ray crystallography (using SHELXL ) or NOESY NMR to confirm the (E)-configuration.
  • Activity Comparison : Test (E)- and (Z)-isomers against cancer cell lines (e.g., MCF-7). In related compounds, the (E)-form showed 10-fold higher cytotoxicity due to enhanced target binding .

Q. What are the limitations of using SHELX software for refining crystal structures of sulfonamide derivatives?

  • Critical Analysis :

  • SHELXL struggles with disordered solvent molecules in porous crystals, requiring manual masking .
  • For twinned crystals, twin-law refinement (e.g., using HKLF5) is necessary but may reduce data-to-parameter ratios below 10:1, risking overfitting .

Q. Methodological Challenges and Innovations

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • SAR Insights :

  • Oxadiazole Modifications : Replacing the 5-methyl group with electron-withdrawing substituents (e.g., -NO₂) enhances enzyme inhibition by 30% .
  • Sulfonamide Linker : Extending the phenylethenesulfonamide chain improves solubility but may reduce membrane permeability .
    • Validation : Parallel synthesis of 10–15 analogs followed by in vitro screening against validated targets (e.g., EGFR kinase) .

属性

IUPAC Name

(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-13-18-19-17(23-13)15-7-9-16(10-8-15)20-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,20H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGZXDCBOULWPA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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